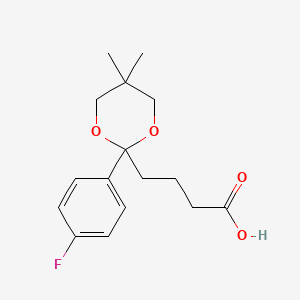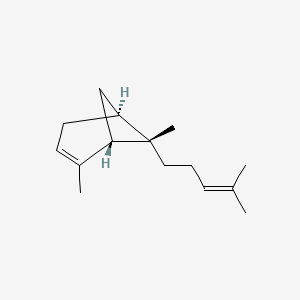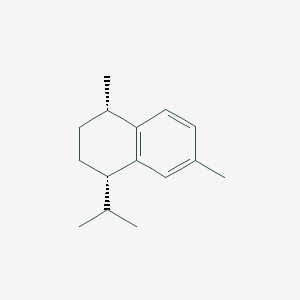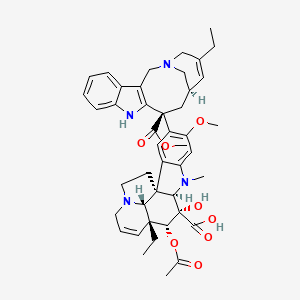
Paeonol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paeonol-d3 is a deuterium-labeled version of Paeonol . It is used in the field of autophagy . The molecular formula of Paeonol-d3 is C₉H₇D₃O₃ and its molecular weight is 169.19 .
Synthesis Analysis
While specific synthesis methods for Paeonol-d3 were not found, the synthesis of Paeonol involves powdered cupric bromide added into a solution of paeonol in chloroform and ethyl acetate .Molecular Structure Analysis
The molecular structure of Paeonol-d3 is similar to that of Paeonol, with the difference being the presence of three deuterium atoms .Chemical Reactions Analysis
Paeonol-d3, like Paeonol, is involved in various biological reactions. It has been shown to alleviate inflammation by acting on T-LAK cell-derived protein kinase (TOPK) and the mitogen-activated protein kinase (MAPKs)/extracellular regulated protein kinase (ERK)/p38 signaling pathway .Physical And Chemical Properties Analysis
Paeonol-d3 is a powder that is stored at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Cardioprotective Effects : Paeonol has been shown to have cardioprotective effects. A combination of Paeonol and danshensu significantly prevented myocardial injury induced by isoproterenol in rats, partly through activation of the Nrf2/HO-1 signaling and the PI3K/Akt cell survival signaling pathway (Li et al., 2016).
Neuroprotective and Cognitive Effects : Paeonol has been studied for its potential in treating neurodegenerative diseases. It was found to ameliorate cognitive impairment and neurotoxicity in mice, likely by influencing oxidative stress and neurotransmitter levels (Zhong et al., 2009).
Antioxidant and Anti-inflammatory Properties : Paeonol has demonstrated antioxidant and anti-inflammatory effects. For instance, it has shown protective effects against oxidized low-density lipoprotein-induced endothelial cell apoptosis, potentially by inhibiting the LOX-1-ROS-p38MAPK-NF-κB signaling pathway (Bao et al., 2013).
Effects on Metabolic Disorders : It has beneficial effects on metabolic disorders like diabetic encephalopathy and steatohepatitis. Paeonol was found to improve symptoms of diabetic encephalopathy in rats, possibly by modulating the AGEs/RAGE/NF-κB pathway (Liu et al., 2013). Additionally, it ameliorated alcoholic steatohepatitis in mice (Hu et al., 2010).
Application in Cancer Therapy : Paeonol shows potential in cancer therapy. It has been observed to induce apoptosis in cervical cancer cells via the mitochondria-related caspase pathway (Du et al., 2021) and exhibit anti-tumor effects against hepatoma in mice (Sun et al., 2008).
Influence on Immune Response and Inflammation : Paeonol has been found to influence the immune response and inflammation. For example, it ameliorated psoriasis-like skin lesions in mice by inhibiting dendritic cell maturation and activation (Meng et al., 2017).
Eigenschaften
CAS-Nummer |
55712-78-2 |
|---|---|
Produktname |
Paeonol-d3 |
Molekularformel |
C₉H₇D₃O₃ |
Molekulargewicht |
169.19 |
Synonyme |
1-[2-Hydroxy-4-(methoxy-d3)phenyl]-ethanone; 2’-Hydroxy-4’-methoxy-acetophenone-d3; Peonol-d3; 1-(4-Methoxy-2-hydroxyphenyl)ethanone-d3; 2-Acetyl-5-methoxyphenol-d3; 2-Hydroxy-4-methoxyphenyl Methyl Ketone-d3; 2’-Hydroxy-4’-methoxyacetophenone-d3; 4- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)



![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)